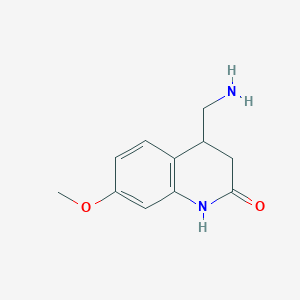

4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one

概要

説明

4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an aminomethyl group at the 4-position, a methoxy group at the 7-position, and a dihydroquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinolinone core, potentially leading to different dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that certain modifications to the quinoline structure enhanced its efficacy against resistant strains of bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, research indicated that the compound could inhibit tumor growth in specific cancer models by targeting the PI3K/Akt signaling pathway .

Polymer Chemistry

In material science, this compound serves as a versatile building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds and interact with other functional groups makes it suitable for creating polymeric materials with enhanced mechanical and thermal properties. Research has focused on incorporating this compound into polyurethanes and other polymer matrices to improve their performance.

Photonic Applications

The compound's unique optical properties have led to investigations into its use in photonic devices. Studies have explored its potential as a dye or dopant in luminescent materials, contributing to advancements in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this quinoline derivative into photonic systems has shown promise for enhancing light absorption and emission characteristics.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including condensation reactions and cyclization processes involving readily available precursors. Various synthetic routes have been optimized to improve yield and purity, making this compound accessible for further research applications.

Derivative Exploration

Researchers are actively exploring derivatives of this compound to enhance its biological activity or tailor its properties for specific applications. Modifications to the amino or methoxy groups can lead to compounds with improved solubility or selectivity towards biological targets.

Case Studies

作用機序

The mechanism of action of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

4-(aminomethyl)benzoic acid: Shares the aminomethyl group but differs in the core structure.

7-methoxyquinoline: Shares the methoxy group and quinoline core but lacks the aminomethyl group.

3,4-dihydroquinolin-2(1H)-one: Similar core structure but lacks the aminomethyl and methoxy groups.

Uniqueness

4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one, also known as its hydrochloride form, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.7 g/mol

- CAS Number : 1588440-89-4

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the structure enhance its efficacy against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including pancreatic and glioma cells. The observed IC50 values indicate potent activity with minimal cytotoxic effects on normal cells, suggesting a favorable therapeutic index.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Pancreatic Cancer | 5.0 | Inhibition of cell proliferation |

| Glioma | 3.2 | Induction of apoptosis |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE, which is essential for cholinergic neurotransmission.

- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to reduced proliferation.

Study on Antitumor Activity

In a study published in ACS Omega, researchers investigated the anti-pancreatic cancer activity of various derivatives, including this compound. The results indicated that the compound effectively inhibited tumor growth in xenograft models and showed synergistic effects when combined with standard chemotherapeutic agents .

Neuroprotective Study

Another study focused on the neuroprotective effects in a scopolamine-induced model of Alzheimer's disease. The administration of the compound significantly improved cognitive function and reduced neuroinflammation markers .

特性

IUPAC Name |

4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISLSYGFYZIDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC(=O)N2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。